6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7-3-2-4-8(5-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIGUHVIZZXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359076 | |
| Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
573950-75-1 | |
| Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Dichlorotriazine Intermediate
The synthesis begins with cyanuric chloride, which undergoes selective substitution at the 4-position using 3-methylaniline in anhydrous acetone at 0–5°C. This yields 2,4-dichloro-6-(3-methylphenylamino)-1,3,5-triazine. The reaction is exothermic and requires careful temperature control to avoid over-substitution.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetone |
| Temperature | 0–5°C |
| Equivalents of Amine | 1.1 |
| Reaction Time | 4–6 hours |
Introduction of Chloromethyl Group
The chloromethyl moiety is introduced via a Friedel-Crafts alkylation or by reacting the intermediate with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as ZnCl₂. This step is critical for positioning the chloromethyl group at the 6-position of the triazine ring.
Chloromethylation Protocol
| Component | Role |
|---|---|
| MOMCl | Chloromethylating agent |
| ZnCl₂ | Lewis acid catalyst |
| Dichloromethane | Solvent |
| Reaction Time | 12–18 hours |
Final Amine Substitution
The remaining chlorine atom at the 2-position is replaced with a secondary amine, typically using aqueous ammonia or a substituted amine under basic conditions (e.g., NaHCO₃). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.
Purification and Isolation
Crude products are purified using flash chromatography on silica gel with hexane/ethyl acetate gradients. The chloromethyl group’s polarity necessitates careful solvent selection to achieve high yields (>70%) and purity (>95%).
Purification Data
| Parameter | Value |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) |
| Eluent | Hexane:Ethyl Acetate (7:3) |
| Rf Value | 0.45 (TLC) |
| Recovery Rate | 72–78% |
Industrial-Scale Production Challenges
Steric Hindrance and Side Reactions
The 3-methylphenyl group introduces steric hindrance, slowing substitution kinetics and promoting side products like dimerized triazines. Industrial reactors address this by using high-pressure conditions and excess amine reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, enabling structural diversification (Table 1).
Table 1: Substitution reactions of the chloromethyl group
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aq.) | RT, 6 h | -CH₂NH₂ | 68 | |
| NaN₃ | DMF, 80°C | -CH₂N₃ | 85 | |
| KSCN | EtOH, reflux | -CH₂SCN | 72 | |
| Piperidine | CH₂Cl₂, 0°C | -CH₂N(C₅H₁₀) | 91 |
Key findings:
-
Reactions proceed efficiently under mild conditions due to the electrophilic chloromethyl group.
-
Microwave irradiation (50–100 W) reduces reaction times by 60–70% compared to conventional heating .
Oxidation and Reduction
The chloromethyl group can be oxidized to a carbonyl or reduced to a methyl group (Figure 1):
Oxidation
-
With KMnO₄/H₂SO₄: Forms -CHO (62% yield).
-
With CrO₃: Forms -COOH (limited utility, 34% yield).
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) converts -CH₂Cl to -CH₃ (89% yield).
Condensation Reactions
The triazine ring participates in condensation with aldehydes or amines:
With aldehydes
-
Forms Schiff bases (-C=N-) under microwave irradiation (120°C, 12 min) .
-
Yields depend on solvent polarity, with DMF giving >80% conversion .
With amines
-
Reacts with primary amines (e.g., aniline) to form bis-triazine derivatives via nucleophilic aromatic substitution (NAS) .
Solvent and Catalyst Effects
Table 2: Solvent effects on substitution reactions
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 8.9 |
| CH₂Cl₂ | 8.9 | 3.2 |
| EtOH | 24.3 | 5.1 |
-
Polar aprotic solvents (e.g., DMF) accelerate S<sub>N</sub>2 reactions due to enhanced nucleophilicity .
-
Na₂CO₃ or K₂CO₃ increases yields by 15–20% by scavenging HCl .
Biological Interactions
-
Inhibits phosphatidic acid synthesis in cancer cells (IC₅₀ = 2.4 µM in HT-29 colon cancer) .
-
Forms covalent adducts with cysteine residues in enzymes, confirmed via LC-MS .
Stability and Degradation
-
Hydrolyzes slowly in aqueous media (t₁/₂ = 48 h at pH 7).
-
UV light induces triazine ring cleavage, forming cyanamide derivatives.
Scientific Research Applications
6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The triazine ring can also interact with specific enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazine derivatives exhibit significant variability in biological and physicochemical properties based on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electrophilicity and Reactivity :
- The chloromethyl group in the target compound enhances its reactivity compared to chloro-substituted analogs (e.g., atrazine). This group facilitates nucleophilic substitution, enabling coupling with hydroxyl- or amine-containing moieties (e.g., chromen-2-one in ) .
- N,N-dimethyl substitution () increases electron density on the triazine ring, reducing electrophilicity compared to aryl-substituted derivatives.
Biological Activity: Compounds with diaryl substitutions, such as N2-(3-methylphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine (Compound 15 in ), exhibit potent cytotoxicity against hormone-positive breast cancer cells (MCF-7 IC50: 8.2 µM). The trimethoxyphenyl group likely enhances membrane permeability and target binding .
Applications in Synthesis: Chloromethyl derivatives are preferred intermediates for further functionalization. For example, demonstrates the use of the target compound in synthesizing dual-acting FFAR1/FFAR4 modulators via coupling with hydroxylated aromatics . In contrast, non-reactive substituents (e.g., methoxy or dimethylamino groups) limit such applications but improve stability for direct biological use .
Physicochemical Properties
- Solubility : Aryl substituents with electron-donating groups (e.g., methoxy in Compound 15) improve water solubility, whereas hydrophobic groups (e.g., 3-methylphenyl) enhance lipid membrane penetration .
- Melting Points : Derivatives with symmetric substituents (e.g., N,N-dimethyl in ) exhibit lower melting points (≈192–194°C) compared to asymmetric diaryl analogs (≈193–195°C for Compound 14 in ), reflecting differences in crystallinity .
Mechanistic Insights from Structural Analogues
- Cytotoxicity : Diaryl triazines inhibit cancer cell proliferation by intercalating DNA or targeting kinases. The 3,4,5-trimethoxyphenyl group in Compound 15 may mimic tyrosine kinase inhibitors like combretastatin .
- Herbicidal Action: Atrazine’s chloro and alkylamino substituents enable binding to the D1 protein in photosystem II, a mechanism absent in chloromethyl derivatives due to their higher reactivity .
Biological Activity
6-(Chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine class, known for its diverse biological activities. Its molecular formula is , and it possesses a molar mass of approximately 249.7 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and antibacterial activities.
- IUPAC Name : this compound
- CAS Number : 99860-36-3
- Molecular Structure : The structure features a triazine ring with chloromethyl and methylphenyl substituents that contribute to its reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of triazines have significant anticancer properties. A notable study highlighted the ability of triazine compounds to inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), which is implicated in cancer cell proliferation. Specifically, compounds similar to this compound demonstrated effective inhibition of LPAAT-β activity, suggesting potential as anticancer agents .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | Target Enzyme | Inhibition IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | LPAAT-β | 5.0 | Breast Cancer |
| Compound B | LPAAT-β | 7.5 | Colon Cancer |
| This compound | LPAAT-β | Not specified | Potentially broad |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that it exhibits activity against various bacterial strains. For instance, it was reported that certain triazine derivatives had minimum inhibitory concentrations (MIC) against E. coli as low as 50 mg/mL . This suggests a moderate level of antibacterial activity that could be further optimized through structural modifications.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (mg/mL) | Compound Tested |
|---|---|---|
| E. coli | 50 | This compound |
| Staphylococcus aureus | 25 | Related Triazine Derivative |
| Salmonella enterica | 0.78 | Other Triazine Compounds |
Case Studies
Several studies have focused on the synthesis and evaluation of triazine derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various triazine derivatives and evaluated their anticancer and antibacterial properties. The results indicated that modifications to the triazine core significantly influenced biological activity .
- Mechanistic Studies : Another investigation explored the mechanism of action for triazines as inhibitors of key enzymes involved in cancer metabolism. The findings suggested that these compounds could disrupt metabolic pathways essential for tumor growth .
Q & A
Q. What are the optimized synthetic routes for 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?
The compound can be synthesized via a one-pot microwave-assisted method using cyanoguanidine, 3-methylbenzaldehyde, and substituted anilines. Key parameters include microwave irradiation at 140°C for 50 minutes with 150W power, followed by alkaline workup and recrystallization from ethanol/water (yields: 20–58%) . Lower yields (e.g., 20–35%) may arise from steric hindrance in aryl substituents or incomplete cyclization, necessitating purification via column chromatography or solvent optimization .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.4 ppm) and triazine carbons (δ 164–169 ppm) confirm substitution patterns. Discrepancies between experimental and calculated spectra may indicate impurities or tautomerism .
- Melting Point Analysis : Consistent melting points (e.g., 138–156°C) across batches validate purity. Deviations >2°C suggest unreacted intermediates or polymorphic forms .
Q. What safety protocols are critical when handling this compound in the lab?
Due to its chloromethyl group and potential toxicity, use PPE (gloves, goggles) and work in a fume hood. Follow DOT HAZMAT guidelines for storage (airtight containers, desiccants) and disposal. Solubility limitations (e.g., poor water solubility) require DMSO or ethanol as solvents, with waste neutralization protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitutions) affect antiproliferative activity in cancer cell lines?
3D-QSAR models reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position of the phenyl ring enhance activity by increasing hydrophobic interactions with kinase domains. For example, 6-(4-trifluoromethoxyphenyl) derivatives show IC₅₀ values <10 µM in MCF-7 cells, while methyl groups reduce potency due to steric clashes .
Q. What computational methods are used to predict binding mechanisms with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify hydrogen bonds between the triazine core and ATP-binding pockets (e.g., EGFR-TK). Electrostatic potential maps highlight nucleophilic regions (chloromethyl group) for covalent bonding with cysteine residues .
Q. How can contradictory cytotoxicity data between in vitro and in vivo studies be resolved?
Discrepancies often stem from metabolic instability (e.g., rapid hepatic clearance) or poor bioavailability. Use pharmacokinetic profiling (LC-MS/MS) to monitor plasma concentrations and prodrug strategies (e.g., phosphate ester derivatives) to enhance solubility .
Q. What strategies mitigate resistance mechanisms observed in long-term treatment with this compound?
Resistance arises from upregulated efflux pumps (e.g., P-gp) or mutations in target proteins. Co-administration with inhibitors (e.g., verapamil) or dual-targeting hybrids (e.g., triazine-tetrazine conjugates) restore efficacy .
Methodological Challenges
Q. How can low yields in large-scale synthesis be addressed?
Scale-up challenges include exothermic side reactions and microwave inhomogeneity. Switching to flow reactors with controlled temperature (120–140°C) and catalyst screening (e.g., p-TsOH) improve yields to >60% .
Q. What analytical workflows validate purity in complex biological matrices?
UPLC-MS/MS with a C18 column (ACQUITY BEH, 1.7 µm) and MRM transitions (e.g., m/z 385 → 210 for the parent ion) achieves detection limits of 0.1 ng/mL in serum. Cross-validate with HPLC-UV (λ = 254 nm) to confirm absence of degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
